molecular formula C12H10BrN3OS B10844514 (2E)-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}hydrazinecarbothioamide

(2E)-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}hydrazinecarbothioamide

Cat. No.: B10844514
M. Wt: 324.20 g/mol
InChI Key: ZCUMFDMDQURMSL-VIZOYTHASA-N
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Description

5-(4-bromophenyl)-2-furaldehyde thiosemicarbazone is a chemical compound that belongs to the class of thiosemicarbazones Thiosemicarbazones are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-2-furaldehyde thiosemicarbazone typically involves the reaction of 5-(4-bromophenyl)-2-furaldehyde with thiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions. The general reaction scheme is as follows:

  • Dissolve 5-(4-bromophenyl)-2-furaldehyde in ethanol.
  • Add thiosemicarbazide to the solution.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture and filter the precipitated product.
  • Wash the product with cold ethanol and dry it under vacuum.

Industrial Production Methods

While specific industrial production methods for 5-(4-bromophenyl)-2-furaldehyde thiosemicarbazone are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromophenyl)-2-furaldehyde thiosemicarbazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiosemicarbazone moiety to thiosemicarbazide.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiosemicarbazide derivatives.

    Substitution: Various substituted phenyl derivatives, depending on the nucleophile used.

Scientific Research Applications

5-(4-bromophenyl)-2-furaldehyde thiosemicarbazone has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-2-furaldehyde thiosemicarbazone involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-bromophenyl)-2-furaldehyde thiosemicarbazone is unique due to its specific structure, which allows it to form stable metal complexes and exhibit a broad range of biological activities. Its bromophenyl group also provides additional sites for chemical modification, enabling the synthesis of various derivatives with potentially enhanced properties.

Properties

Molecular Formula

C12H10BrN3OS

Molecular Weight

324.20 g/mol

IUPAC Name

[(E)-[5-(4-bromophenyl)furan-2-yl]methylideneamino]thiourea

InChI

InChI=1S/C12H10BrN3OS/c13-9-3-1-8(2-4-9)11-6-5-10(17-11)7-15-16-12(14)18/h1-7H,(H3,14,16,18)/b15-7+

InChI Key

ZCUMFDMDQURMSL-VIZOYTHASA-N

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=N/NC(=S)N)Br

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=NNC(=S)N)Br

Origin of Product

United States

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